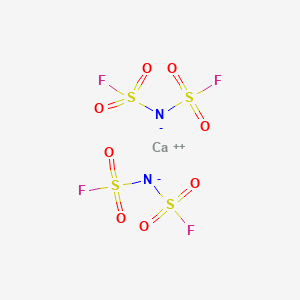
3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride
Vue d'ensemble
Description
The compound “(but-3-yn-1-yl)diethylamine hydrochloride” is similar to the one you’re asking about . It’s a chemical with the CAS Number 2193065-61-9 and a molecular weight of 161.67 . It’s stored at room temperature and comes in a powder form .
Synthesis Analysis
A study describes the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which contains both benzophenone and a terminal alkyne . This compound allows fast attachment to a reporter tag by ‘click’ reaction .
Chemical Reactions Analysis
In a study, primary alkyl amines were found to be highly reactive in N-nucleophilic reactions with electrophiles . The study also reported the synthesis of a clickable, photoreactive amino acid that contains both a photoreactive benzophenone and a clickable terminal alkyne .
Physical And Chemical Properties Analysis
The compound “(but-3-yn-1-yl)diethylamine hydrochloride” has a molecular weight of 147.65 . It’s stored at room temperature and comes in a powder form .
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Azetidines
The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the potential of fluorinated azetidines as valuable intermediates in medicinal chemistry. This synthetic route highlights the importance of introducing fluorine into the azetidine ring, enhancing the molecule's reactivity and opening avenues for further functionalization (Van Hende et al., 2009). Such fluorinated beta-amino acids serve as building blocks for the development of novel pharmaceuticals, owing to their unique physicochemical properties.
Advancements in Fluoroazetidine Synthesis
Further advancements in the synthesis of fluorinated azetidines and pyrrolidines underline their significance as pharmaceutical intermediates. The method involves bromofluorination of alkenyl azides followed by reduction and cyclization, yielding 3-fluorinated azaheterocycles. These compounds are crucial for the design of new drugs with improved efficacy and specificity (Piron et al., 2011). The process showcases the versatility of 3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride in generating structurally diverse molecules.
Biological Applications and Antibacterial Activity
The structural modification of azetidine derivatives, including those derived from this compound, has led to the discovery of new quinolone antibiotics. These derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of azetidine-based compounds in addressing antibiotic resistance (Ikee et al., 2008). This research highlights the importance of azetidine derivatives in developing new therapeutic agents against resistant bacterial strains.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and an iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target . The exact interaction with its targets and the resulting changes depend on the specific ligand or pharmacophore to which it is attached.
Biochemical Pathways
The compound’s ability to covalently modify biological targets upon uv light activation suggests that it could potentially affect a wide range of biochemical pathways, depending on the ligand or pharmacophore to which it is attached .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific ligand or pharmacophore to which it is attached, as well as the biological target that is covalently modified upon UV light activation .
Propriétés
IUPAC Name |
3-but-3-ynyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h1,9H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHWIPAFVMSIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)

![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)


![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)
